Cas no 7498-96-6 (1,4-Pentanediamine,N4-(6-ethoxy-3-methyl-4-quinolinyl)-N1,N1-diethyl-)
7498-96-6 structure
Product Name:1,4-Pentanediamine,N4-(6-ethoxy-3-methyl-4-quinolinyl)-N1,N1-diethyl-
CAS No:7498-96-6
MF:C21H33N3O
MW:343.506225347519
CID:574356
PubChem ID:225018
Update Time:2025-04-19
1,4-Pentanediamine,N4-(6-ethoxy-3-methyl-4-quinolinyl)-N1,N1-diethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Pentanediamine,N4-(6-ethoxy-3-methyl-4-quinolinyl)-N1,N1-diethyl-
- NSC407505
- N~4~-(6-Ethoxy-3-methylquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine
- NSC-407505
- DTXSID10279760
- 7498-96-6
-
- Inchi: 1S/C21H33N3O/c1-6-24(7-2)13-9-10-17(5)23-21-16(4)15-22-20-12-11-18(25-8-3)14-19(20)21/h11-12,14-15,17H,6-10,13H2,1-5H3,(H,22,23)
- InChI Key: UFJJDDDEZBABNG-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC2C(C=1)=C(C(C)=CN=2)NC(C)CCCN(CC)CC
Computed Properties
- Exact Mass: 343.26259
- Monoisotopic Mass: 343.262
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 10
- Complexity: 361
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 37.4Ų
Experimental Properties
- Density: 1.032
- Boiling Point: 491.8°C at 760 mmHg
- Flash Point: 251.2°C
- Refractive Index: 1.566
- PSA: 37.39
1,4-Pentanediamine,N4-(6-ethoxy-3-methyl-4-quinolinyl)-N1,N1-diethyl- Related Literature
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
7498-96-6 (1,4-Pentanediamine,N4-(6-ethoxy-3-methyl-4-quinolinyl)-N1,N1-diethyl-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk